L-Anserine nitrate

Catalog No.
S532461
CAS No.
10030-52-1
M.F
C10H17N5O6
M. Wt
303.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Anserine nitrate

CAS Number

10030-52-1

Product Name

L-Anserine nitrate

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid

Molecular Formula

C10H17N5O6

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1

InChI Key

OLWOKAYJAHHSNY-QRPNPIFTSA-N

SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]

Solubility

Soluble in DMSO

Synonyms

L-Anserine nitrate; EINECS 233-079-7;

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]

Description

The exact mass of the compound L-Anserine nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

L-Anserine nitrate exhibits antioxidant activity. Studies suggest it can scavenge free radicals, molecules that damage cells and contribute to various diseases []. This property makes it a potential candidate for research on oxidative stress-related conditions.

Cellular Protection

Research indicates L-anserine nitrate might play a role in protecting cells. Studies on isolated cells have shown it can help stabilize cell membranes and potentially reduce cellular damage [].

Impact on Physiological Systems

In vivo experiments using animals have explored the effects of L-anserine nitrate on various physiological systems. Some studies suggest it may influence the cardiovascular, nervous, and immune systems, although the exact mechanisms and overall effectiveness remain under investigation [].

L-Anserine nitrate is a dipeptide derivative formed from the amino acids β-alanine and 3-methylhistidine. Its chemical formula is C₁₀H₁₇N₅O₆, and it is recognized for its potential antioxidant properties and biological significance in various physiological processes. L-Anserine nitrate is often utilized in biochemical research and has garnered attention for its protective effects against oxidative stress and cellular damage .

The mechanism of action of L-anserine nitrate is likely linked to the properties of L-anserine. Research suggests L-anserine acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage [, ]. Additionally, it may inhibit protein glycation, a process where sugars bind to proteins, potentially leading to cellular dysfunction [].

L-anserine nitrate can be irritating to the skin, eyes, and respiratory system []. Specific data on its toxicity is lacking, but it's advisable to handle it with caution following standard laboratory safety protocols [].

Limitations and Future Research

  • In-depth research on the specific properties and applications of L-anserine nitrate is ongoing.
  • More studies are needed to elucidate its mechanism of action, potential health benefits, and optimal dosages for therapeutic use.
, primarily characterized by its ability to act as an antioxidant. Key reactions include:

  • Oxidation: L-Anserine nitrate can undergo oxidation, which enhances its radical-scavenging capabilities. This property allows it to neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
  • Hydrolysis: In aqueous environments, L-Anserine nitrate can hydrolyze, releasing its constituent amino acids, which may then participate in further biochemical pathways .
  • Complex Formation: It can form complexes with metal ions, which may enhance its stability and bioavailability in biological systems .

L-Anserine nitrate exhibits significant biological activities, including:

  • Antioxidant Effects: It has been shown to increase the expression of heat shock proteins, such as Hsp70, in response to oxidative stress. This suggests a role in enhancing cellular resilience against stressors .
  • Neuroprotective Properties: Studies indicate that L-Anserine nitrate may protect neuronal cells from damage induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions .
  • Anti-inflammatory Actions: The compound has demonstrated the ability to modulate inflammatory responses, contributing to its protective effects in various tissues .

The synthesis of L-Anserine nitrate typically involves:

  • Chemical Synthesis: This method includes the reaction of β-alanine with 3-methylhistidine under controlled conditions to yield L-Anserine. The subsequent nitration step introduces the nitrate group, often using nitrating agents like nitric acid or nitrogen oxides .
  • Biotechnological Approaches: Enzymatic synthesis using specific peptidases may also be employed to create L-Anserine nitrate from precursor amino acids, offering a more environmentally friendly alternative to chemical synthesis .

L-Anserine nitrate has diverse applications across various fields:

  • Nutraceuticals: Due to its antioxidant properties, it is used as a dietary supplement aimed at improving health outcomes related to oxidative stress .
  • Pharmaceuticals: Research into its protective effects against cellular damage positions it as a candidate for developing drugs targeting neurodegenerative diseases and other conditions associated with oxidative stress .
  • Food Industry: It may be incorporated into functional foods aimed at enhancing health benefits through antioxidant activity .

L-Anserine nitrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
CarnosineDipeptideExhibits lower antioxidant capacity compared to L-Anserine nitrate .
AnserineDipeptideLacks the nitrate group; thus, does not possess the same level of bioactivity as L-Anserine nitrate .
β-AlanineAmino AcidServes as a building block for L-Anserine but lacks the histidine component that contributes to the unique properties of L-Anserine nitrate .

L-Anserine nitrate stands out due to its nitrated form, which enhances its antioxidant capabilities and biological activity compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

303.11788328 g/mol

Monoisotopic Mass

303.11788328 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10030-52-1

Dates

Modify: 2023-08-15
1: Macià A, Motilva MJ, Romero MP, Labrador A, Domínguez A, Peiro L. Improved liquid-chromatography tandem mass spectrometry method for the determination of the bioactive dipeptides, carnosine and anserine: application to analysis in chicken broth. Talanta. 2012 May 15;93:293-300. doi: 10.1016/j.talanta.2012.02.036. Epub 2012 Feb 23. PubMed PMID: 22483913.
2: Gianelli MP, Flores M, Toldrá F. Interaction of soluble peptides and proteins from skeletal muscle with volatile compounds in model systems as affected by curing agents. J Agric Food Chem. 2005 Mar 9;53(5):1670-7. PubMed PMID: 15740057.
3: Hirumi H, Martin S, Hirumi K, Inoue N, Kanbara H, Saito A, Suzuki N. Short communication: cultivation of bloodstream forms of Trypanosoma brucei and T. evansi in a serum-free medium. Trop Med Int Health. 1997 Mar;2(3):240-4. PubMed PMID: 9491102.

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